molecular formula C10H14O B8643251 1-Cyclopentyl-pent-4-yn-1-one

1-Cyclopentyl-pent-4-yn-1-one

Cat. No. B8643251
M. Wt: 150.22 g/mol
InChI Key: OXIFWQMNPJADBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-pent-4-yn-1-one is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-pent-4-yn-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-pent-4-yn-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Cyclopentyl-pent-4-yn-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-cyclopentylpent-4-yn-1-one

InChI

InChI=1S/C10H14O/c1-2-3-8-10(11)9-6-4-5-7-9/h1,9H,3-8H2

InChI Key

OXIFWQMNPJADBJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pent-4-ynethioic acid S-pyridin-2-yl ester (17.9 g, 94 mmol), dissolved in THF (900 mL) cooled to −78° C. was added cyclopentylmagnesium bromide (2.0 M, 94 mL, 188.5 mmol). The reaction was stirred for 15 minutes, and then warmed to −50° C. The reaction was poured into 500 mL 1 N HCl and the layers were separated. The aqueous layer was extracted with 2×200 mL diethyl ether and the organic layers were combined. The organics were then washed with 300 mL of 1 N NaOH. The organic layer was dried over Mg SO4, and the solids were removed by filtration. The solvent was removed by rotary evaporation to give the desired compound (14.0 g, 99% yield).
Name
pent-4-ynethioic acid S-pyridin-2-yl ester
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
99%

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